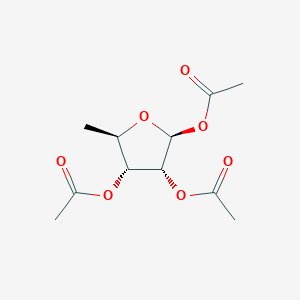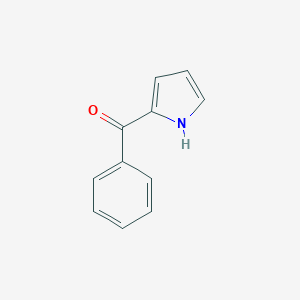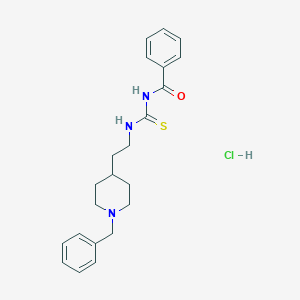
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurological disorders. It has also been found to have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzamide in lab experiments is that it is relatively easy to synthesize. It is also readily available and has been extensively studied, making it a well-characterized compound. However, one limitation of using benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of benzamide. One area of research is the development of new cancer drugs based on benzamide. Researchers are also exploring the potential use of benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of benzamide, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has shown promise in various fields of research. It has been found to have anticancer properties, potential use in the treatment of neurological disorders, and anti-inflammatory effects. While its mechanism of action is not fully understood, ongoing research is exploring its potential applications and future directions.
Synthesemethoden
Benzamide is synthesized by reacting benzoyl chloride with ammonia in the presence of a catalyst. The resulting product is then treated with thioacetamide to obtain the final product, benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride.
Wissenschaftliche Forschungsanwendungen
Benzamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of new cancer drugs. Benzamide has also been explored for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
145232-62-8 |
|---|---|
Produktname |
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride |
Molekularformel |
C22H28ClN3OS |
Molekulargewicht |
418 g/mol |
IUPAC-Name |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H27N3OS.ClH/c26-21(20-9-5-2-6-10-20)24-22(27)23-14-11-18-12-15-25(16-13-18)17-19-7-3-1-4-8-19;/h1-10,18H,11-17H2,(H2,23,24,26,27);1H |
InChI-Schlüssel |
AEPCZVRBEGPGDT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
145232-62-8 |
Synonyme |
N-[2-(1-benzyl-4-piperidyl)ethylthiocarbamoyl]benzamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
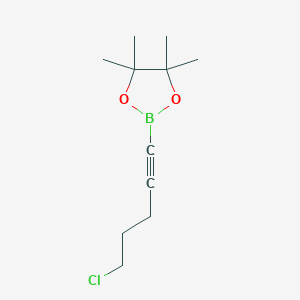

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
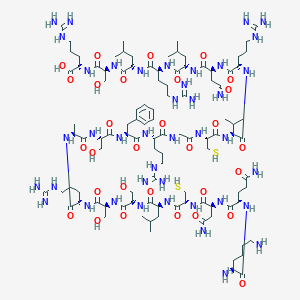
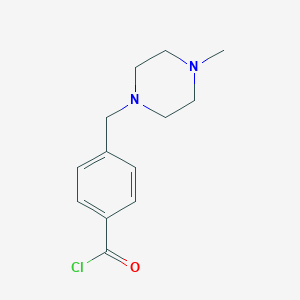
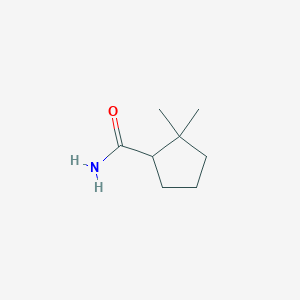
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
